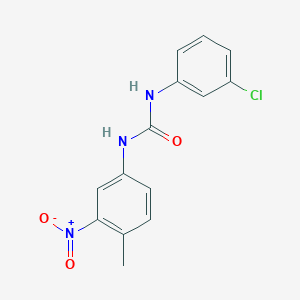![molecular formula C12H13N5O3 B5845348 N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid](/img/structure/B5845348.png)
N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid
説明
N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods
the use of microwave irradiation in organic synthesis has been noted for its efficiency and ability to produce high yields under milder conditions compared to traditional heating methods .
化学反応の分析
Types of Reactions
N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
科学的研究の応用
N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: This compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
類似化合物との比較
Similar Compounds
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound has similar antifungal activity and is used in the treatment of candidiasis.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Uniqueness
N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid is unique due to its specific structure, which combines the triazole ring with a succinamic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-11-15-12(14-9(18)6-7-10(19)20)16-17(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,19,20)(H3,13,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBVUBLGPJSMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331255 | |
| Record name | 4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384376-68-5 | |
| Record name | 4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)
METHANONE](/img/structure/B5845294.png)

![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)
![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)




